molecular formula C8H11ClO2 B14415447 2-(5-Chloropent-3-yn-1-yl)-1,3-dioxolane CAS No. 87226-62-8

2-(5-Chloropent-3-yn-1-yl)-1,3-dioxolane

Cat. No.: B14415447
CAS No.: 87226-62-8
M. Wt: 174.62 g/mol
InChI Key: NNEAMVVZTOXKAJ-UHFFFAOYSA-N
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Description

2-(5-Chloropent-3-yn-1-yl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring and a chlorinated alkyne side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropent-3-yn-1-yl)-1,3-dioxolane typically involves the reaction of 5-chloropent-3-yn-1-ol with 1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the dioxolane ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropent-3-yn-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of azides, nitriles, or other substituted products.

Scientific Research Applications

2-(5-Chloropent-3-yn-1-yl)-1,3-dioxolane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Chloropent-3-yn-1-yl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloropent-3-yn-1-yl)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.

    2-(5-Chloropent-3-yn-1-yl)-1,3-dioxepane: Similar structure but with a dioxepane ring.

    2-(5-Chloropent-3-yn-1-yl)-1,3-dioxane-4,5-diol: Similar structure but with additional hydroxyl groups.

Uniqueness

2-(5-Chloropent-3-yn-1-yl)-1,3-dioxolane is unique due to its specific combination of a dioxolane ring and a chlorinated alkyne side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

87226-62-8

Molecular Formula

C8H11ClO2

Molecular Weight

174.62 g/mol

IUPAC Name

2-(5-chloropent-3-ynyl)-1,3-dioxolane

InChI

InChI=1S/C8H11ClO2/c9-5-3-1-2-4-8-10-6-7-11-8/h8H,2,4-7H2

InChI Key

NNEAMVVZTOXKAJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCC#CCCl

Origin of Product

United States

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